molecular formula C10H13O3- B2711806 5-Tert-butyl-2-methylfuran-3-carboxylic acid CAS No. 38422-62-7

5-Tert-butyl-2-methylfuran-3-carboxylic acid

Cat. No.: B2711806
CAS No.: 38422-62-7
M. Wt: 181.21 g/mol
InChI Key: NWWAPYOVUAEIJB-UHFFFAOYSA-M
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Description

5-Tert-butyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C10H14O3 It is a derivative of furan, a heterocyclic organic compound, and features a tert-butyl group and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-methylfuran-3-carboxylic acid typically involves the reaction of furan derivatives with tert-butyl and methyl substituents. One common method involves the alkylation of furan with tert-butyl bromide and methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

5-Tert-butyl-2-methylfuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Tert-butyl-2-methyl-3-furoic acid
  • 5-Isobutyl-2-methylfuran-3-carboxylic acid
  • 5-(Acetamidomethyl)furan-2-carboxylic acid
  • 5-Ethyl-furan-2-carboxylic acid

Uniqueness

5-Tert-butyl-2-methylfuran-3-carboxylic acid is unique due to its specific tert-butyl and methyl substituents, which confer distinct chemical and physical properties

Properties

CAS No.

38422-62-7

Molecular Formula

C10H13O3-

Molecular Weight

181.21 g/mol

IUPAC Name

5-tert-butyl-2-methylfuran-3-carboxylate

InChI

InChI=1S/C10H14O3/c1-6-7(9(11)12)5-8(13-6)10(2,3)4/h5H,1-4H3,(H,11,12)/p-1

InChI Key

NWWAPYOVUAEIJB-UHFFFAOYSA-M

SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)O

Canonical SMILES

CC1=C(C=C(O1)C(C)(C)C)C(=O)[O-]

solubility

not available

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Cc1oc(C(C)(C)C)cc1C(=O)O

Synthesis routes and methods II

Procedure details

To a solution of 5-tert-butyl-2-methylfuran-3-carbonyl chloride (0.341 g, 1.699 mmol) in THF (2 ml) added lithium hydroxide (0.107 g, 2.55 mmol) in water (1 mL) and the mixture was stirred for 2 h at RT. Solvent was removed in vacuo and the residue was acidified with 2N HCl to afford solid which was filtered and air dried to afford 5-tert-butyl-2-methylfuran-3-carboxylic acid (0.29 g, 94% yield) as a white solid. MS (ESI) m/z: 183.1 (M+H+).
Quantity
0.341 g
Type
reactant
Reaction Step One
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0.107 g
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reactant
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2 mL
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solvent
Reaction Step One
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Quantity
1 mL
Type
solvent
Reaction Step One
Name
5-tert-butyl-2-methylfuran-3-carboxylic acid
Yield
94%

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